4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a tetrahydrofuran (oxolan) group at the 5-position. The benzamide moiety is further modified with a sulfonyl group linked to a 3,5-dimethylpiperidine ring. Such structural attributes position it within a class of sulfonamide-bearing 1,3,4-oxadiazoles, which are frequently investigated for antimicrobial and antifungal properties due to their ability to inhibit enzymes like thioredoxin reductase (Trr1) or disrupt microbial cell membranes .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-13-10-14(2)12-24(11-13)30(26,27)16-7-5-15(6-8-16)18(25)21-20-23-22-19(29-20)17-4-3-9-28-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDURJFBXFJCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 3,5-dimethylpiperidine, is reacted with a sulfonyl chloride to form 3,5-dimethylpiperidin-1-yl sulfonyl chloride.
Coupling with Benzamide: The sulfonyl chloride derivative is then coupled with a benzamide derivative under basic conditions to form the intermediate compound.
Formation of Oxadiazole Ring: The intermediate is reacted with an appropriate oxadiazole precursor under cyclization conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the oxadiazole ring or the sulfonyl group.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole or sulfonyl groups.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific pathways that promote tumor growth. For instance:
| Study | Findings |
|---|---|
| Reference 1 | Demonstrated that derivatives targeting the oxadiazole moiety showed cytotoxicity against various cancer cell lines. |
| Reference 2 | Identified the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. |
Antiviral Properties
The compound has also been evaluated for its antiviral potential, particularly against human papillomavirus (HPV). Research indicates that modifications to the benzamide structure can enhance antiviral activity:
| Study | Findings |
|---|---|
| Reference 3 | Showed moderate efficacy against HPV types 16 and 18 in vitro, suggesting a promising avenue for therapeutic development. |
| Reference 4 | Highlighted the compound's ability to inhibit viral replication at low concentrations with minimal cytotoxicity. |
Inhibition of Enzymatic Activity
The sulfonamide group is known to interact with various enzymes involved in cellular signaling and metabolism. This interaction can lead to:
- Enzyme Inhibition : Blocking enzymes such as carbonic anhydrase or certain kinases that are crucial for cancer cell survival.
Modulation of Cell Signaling Pathways
The oxadiazole moiety may play a role in modulating pathways like PI3K/Akt or MAPK/ERK, which are vital for cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that modifications similar to those in This compound led to enhanced anticancer activity against breast cancer cells (MCF7). The derivative exhibited an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Antiviral Activity Against HPV
In vitro testing showed that this compound effectively inhibited HPV replication in C33-A cells with an EC50 value comparable to existing antiviral agents. The study emphasized the need for further exploration into its mechanism and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties can be inferred through comparisons with closely related 1,3,4-oxadiazole derivatives. Key analogs and their properties are summarized below:
Table 1: Comparison of Structural and Functional Attributes
Structural and Functional Insights
Sulfonyl Group Variations :
- The target compound’s 3,5-dimethylpiperidine sulfonyl group shares steric and electronic similarities with LMM11’s cyclohexyl(ethyl)sulfamoyl and OZE-II’s dimethyloxazolidine sulfonyl groups. These substituents likely enhance membrane permeability and enzyme-binding affinity compared to simpler sulfonamides .
- Ligand 7 (Table 1) from features an identical 3,5-dimethylpiperidine sulfonyl group but paired with a triazole core instead of oxadiazole, underscoring the importance of heterocyclic cores in target specificity .
- Oxadiazole Substituents: The 5-(oxolan-2-yl) group in the target compound may confer improved solubility over LMM11’s furan or LMM5’s methoxyphenyl groups due to oxolan’s higher polarity.
- Antifungal vs. Antibacterial Activity: LMM5 and LMM11 exhibit antifungal activity against C. albicans, whereas OZE-II shows potent anti-MRSA effects. This divergence highlights how minor structural changes (e.g., oxazolidine vs. piperidine sulfonyl groups) redirect activity toward distinct pathogens .
Mechanistic Implications
- Enzyme Inhibition : LMM5 and LMM11 inhibit C. albicans thioredoxin reductase (Trr1), a critical enzyme for redox homeostasis. The target compound’s dimethylpiperidine sulfonyl group may similarly disrupt Trr1’s active site, though experimental validation is needed .
- Membrane Disruption : OZE-II’s efficacy against MRSA is attributed to sulfonyl-mediated membrane destabilization. The target compound’s bulkier piperidine group could enhance this effect but may require optimization for bacterial vs. fungal targets .
Biological Activity
The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule with significant potential in pharmacology. Its structural features include a piperidine moiety, a sulfonyl group, and an oxadiazole ring, which are known to contribute to various biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, supported by relevant data tables and research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Features
- Piperidine Ring : Contributes to the compound's interaction with biological targets.
- Sulfonyl Group : Enhances solubility and potential for enzyme inhibition.
- Oxadiazole Ring : Known for its role in biological activity, particularly in antimicrobial and anticancer properties.
1. Monoamine Oxidase Inhibition
Research has shown that related compounds containing the oxadiazole moiety exhibit potent inhibition of monoamine oxidase (MAO), specifically MAO-B. A study reported that certain derivatives demonstrated IC50 values as low as 0.0027 µM, indicating strong inhibitory potential against MAO-B, which is relevant in treating neurodegenerative diseases like Parkinson's disease .
2. Antibacterial Activity
Compounds similar to the target molecule have been evaluated for antibacterial properties. For instance, a series of synthesized 1,3,4-oxadiazole derivatives displayed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values significantly lower than standard references .
3. Urease Inhibition
Urease inhibitors are crucial in treating conditions like urinary tract infections. Compounds derived from oxadiazoles have shown strong inhibitory effects against urease, with some exhibiting IC50 values in the micromolar range. This suggests potential therapeutic applications in managing urease-related disorders .
Case Study 1: MAO-B Inhibition
A study focused on synthesizing a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides revealed that these compounds could serve as selective MAO-B inhibitors. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the oxadiazole ring significantly enhanced inhibitory potency .
Case Study 2: Antimicrobial Screening
In another investigation, a library of oxadiazole-based compounds was screened for antibacterial activity. The results indicated that compounds with specific substituents on the piperidine ring exhibited enhanced activity against Gram-positive bacteria, suggesting that structural modifications can lead to improved therapeutic profiles .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What green chemistry principles apply to large-scale synthesis?
- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst-Free Conditions : Explore mechanochemical synthesis (ball milling) for sulfonamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
